molecular formula C11H8BrF3N2O B1411519 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide CAS No. 2088942-21-4

3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide

Cat. No. B1411519
M. Wt: 321.09 g/mol
InChI Key: WZUHMARTGGWPRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to “3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide” can be determined through crystallography and computational methods. For example, the crystal and molecular structure of certain adducts have been elucidated, showing specific geometrical features.


Chemical Reactions Analysis

The chemical properties, including reactivity and stability, of similar compounds are largely determined by the functional groups present in the molecule. The isocyanate group, in particular, is highly reactive towards nucleophiles, enabling a wide range of chemical transformations.

Scientific Research Applications

  • Immunosuppressive Applications : A study by Knecht & Löffler (1998) discusses the inhibition of dihydroorotate dehydrogenase by various compounds, including those structurally related to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide". This enzyme inhibition has implications for immunosuppressive therapy, particularly in the context of disease-modifying antirheumatic drugs (Knecht & Löffler, 1998).

  • Molecular Structure and Crystallography : Ghosh et al. (2000) and Ghosh, Zheng, & Uckun (1999) have conducted studies on the molecular structure and crystallography of compounds analogous to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide". These studies focus on the potential of these compounds as inhibitors of enzymes like Bruton's tyrosine kinase (BTK), which has implications in pharmacology and medicinal chemistry (Ghosh et al., 2000); (Ghosh, Zheng, & Uckun, 1999).

  • Antimicrobial Activity : Doraswamy & Ramana (2013) explored the synthesis and characterization of compounds with a structure similar to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide", evaluating their potential as antimicrobial agents. Their findings suggest the usefulness of these compounds in developing new antimicrobial drugs (Doraswamy & Ramana, 2013).

  • Synthesis and Application in Drug Development : The synthesis of Nilotinib, a significant antitumor agent, involves a reaction with a compound structurally similar to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide". This highlights its role in the synthesis of important pharmacological agents (Wang Cong-zhan, 2009).

  • Insecticidal Applications : Li et al. (2012) researched the synthesis of certain pyrrole derivatives, which include structures analogous to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide", and evaluated their insecticidal activities. Such studies are crucial for developing new pesticides (Li et al., 2012).

  • Pharmacophore Mapping and Antimicrobial Agents : Bąk et al. (2020) conducted a consensus-based pharmacophore mapping for carboxamide derivatives, including those related to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide", as potential antimicrobial agents. This research is significant for understanding the structural requirements for antimicrobial efficacy (Bąk et al., 2020).

  • Synthesis and Biological Assessment : The synthesis and biological assessment of certain acetamide and propionamide derivatives related to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide" have been explored by Ghazzali et al. (2012). Their work contributes to the development of compounds with potential biological activities (Ghazzali et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available literature. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]-2-cyanopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O/c12-8-2-1-6(3-7(5-16)10(17)18)9(4-8)11(13,14)15/h1-2,4,7H,3H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUHMARTGGWPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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